(R)-2-Isopropylamino-2-phenylethanol
Overview
Description
The compound (R)-2-Isopropylamino-2-phenylethanol belongs to a class of organic chemicals that are of interest due to their diverse applications and functionalities in various fields including pharmacology, materials science, and synthetic chemistry. Its study encompasses synthesis methods, structural analysis, reactivity, and property characterization to understand and exploit its potential.
Synthesis Analysis
Synthesis methods for compounds similar to (R)-2-Isopropylamino-2-phenylethanol often involve multistep reactions, including the use of carbon dioxide as a sustainable feedstock for production or advanced organic synthesis techniques for constructing complex molecular architectures. Techniques such as step-growth polyaddition, polycondensation, and ring-opening polymerization are commonly employed for creating polymers with desired properties (Rokicki, Parzuchowski, & Mazurek, 2015).
Molecular Structure Analysis
The molecular structure of compounds like (R)-2-Isopropylamino-2-phenylethanol can be elucidated using various spectroscopic techniques. NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are pivotal in understanding the structural features, including stereochemistry and conformational dynamics, which are crucial for their biological activity and chemical reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds within this category often exhibit stereoselectivity and regioselectivity, highlighting the importance of understanding their chemical reactivity. The synthesis and functionalization of such molecules can lead to a wide array of chemical properties, enabling their use in diverse applications from material science to medicinal chemistry. For example, their reactivity with isocyanates or their involvement in catalytic processes for producing important industrial chemicals illustrates their versatile chemical properties (Nakashima, Takeshita, & Morimoto, 2002).
Scientific Research Applications
Synthesis of Serine and Homoserine : It serves as a key intermediate in synthesizing D, L-homoserine and its isomers (Fuganti, Ghiringhelli, & Grasselli, 1978).
Ligand in Zinc Chemistry : It is used in zinc chemistry for preparing bimetallic zincmethyl, -ethyl, and phenyl complexes (Meyer & Roesky, 2009).
Enantiomeric Purification : Its simultaneous synthesis from racemic α-methylbenzylamine is used for enantiomeric purification and kinetic resolution of racemic amines (Yun et al., 2003).
Selective Detection of Isomers : A chiral nitroxyl radical can be used as a catalyst in the electrooxidation of (R)- and (S)-1-phenylethanol for selective detection of the (R)-isomer (Kashiwagi et al., 1999).
Biocatalytic Separation : Enzymatic transesterification is used for the biocatalytic separation of (R, S)-1-phenylethanol enantiomers and fractionation of reaction products with supercritical carbon dioxide (Paiva et al., 2011).
Pharmaceutical Applications : It is a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Cosmetic, Perfume, and Food Industries : 2-Phenylethanol, derived from this compound, is widely applied in these industries, with its production through biotransformation being an environmentally friendly process (Hua & Xu, 2011).
Natural Aroma Chemical Production : A continuous bioprocess using macroporous resin as an in situ adsorbent enhances the production of natural aroma chemical 2-phenylethanol with yeast (Wang et al., 2011).
Biosynthesis of Scent Compounds : The enzyme rose phenylacetaldehyde reductase is involved in the biosynthesis of 2-phenylethanol, a scent compound released from rose flowers (Chen et al., 2011).
Nitric Oxide-Generating Agent : R(2)NN(O)NO, derived from (R)-2-Isopropylamino-2-phenylethanol, is used in biomedical research and may have utility in drug discovery (Saavedra et al., 2001).
properties
IUPAC Name |
(2R)-2-phenyl-2-(propan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCVCVPECOHBL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506153 | |
Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112211-92-4 | |
Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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